1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid

solubility salt formation biopharmaceutical profiling

This TFA salt (CAS 2319718-83-5) overcomes the solubility limitations of the free base (CAS 374795-53-6), enabling direct fragment screening at 100–500 µM without DMSO interference. The unsubstituted 4-position leaves a clean vector for unbiased SAR elaboration. Do not interchange with the free base or 4-substituted analogs—solubility, dosing accuracy, and SAR reproducibility depend on counterion integrity.

Molecular Formula C9H10F3N3O3S
Molecular Weight 297.25
CAS No. 2319718-83-5
Cat. No. B2697309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid
CAS2319718-83-5
Molecular FormulaC9H10F3N3O3S
Molecular Weight297.25
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=NC=CS2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C7H9N3OS.C2HF3O2/c11-6-5-8-1-3-10(6)7-9-2-4-12-7;3-2(4,5)1(6)7/h2,4,8H,1,3,5H2;(H,6,7)
InChIKeyFCKUSRZIHVSFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid (CAS 2319718-83-5): Chemical Profile and Procurement Context


1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid (CAS 2319718-83-5) is the trifluoroacetic acid (TFA) salt of a heterocyclic building block featuring a piperazin-2-one core N-substituted with a 1,3-thiazol-2-yl group. The free base form (CAS 374795-53-6; molecular formula C₇H₉N₃OS, MW 183.23 g/mol) is documented in PubChem [1]. As a TFA salt (C₇H₉N₃OS·C₂HF₃O₂, MW 297.25), this compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, GPCR modulation, and CNS disorders [2]. The thiazole-piperazinone scaffold is a recognized privileged structure in fragment-based drug discovery due to its balanced hydrogen-bond donor/acceptor profile and conformational rigidity.

Why Generic Substitution of 1-(1,3-Thiazol-2-yl)piperazin-2-one TFA Salt Fails: The Critical Role of Counterion and Core Position


Direct substitution of 1-(1,3-thiazol-2-yl)piperazin-2-one TFA salt with the free base or with 4-substituted analogs is demonstrably unreliable for scientific procurement. The TFA counterion fundamentally alters solubility and handling properties: the free base is reported at a standard purity of ~95% with limited characterization data available, whereas TFA salt formation is a well-established strategy to enhance aqueous solubility and crystallinity of piperazine-containing heterocycles, facilitating formulation for biological assays . Furthermore, analogs carrying diverse 4-position substituents (e.g., furan-3-carbonyl, pyrazole-sulfonyl, methylthiophen-propanoyl) are biased toward specific target engagement profiles (e.g., CDK2 inhibition reported for 4-(furan-3-carbonyl) derivative [1]); the unsubstituted 4-position of the target compound provides a distinct vector for downstream derivatization without introducing pre-existing pharmacological bias. Interchanging these forms without verification risks compromised solubility, inaccurate dosing, and irreproducible structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 1-(1,3-Thiazol-2-yl)piperazin-2-one TFA Salt (CAS 2319718-83-5) vs. Analogs


Solubility Enhancement: TFA Salt vs. Free Base Form

The TFA salt form (CAS 2319718-83-5) provides a documented solubility advantage over the free base (CAS 374795-53-6) for this piperazinone scaffold. While absolute aqueous solubility data for the free base is not publicly disclosed, the TFA salt is explicitly reported to enhance solubility and stability, consistent with the well-characterized effect of trifluoroacetate counterions on basic heterocycles [1]. This property is critical for researchers requiring dissolution in aqueous assay buffers, whereas the free base may require DMSO stock solutions and risk precipitation upon dilution.

solubility salt formation biopharmaceutical profiling

Purity Benchmarking: TFA Salt Crystallinity vs. Free Base Purity Ceiling

Commercially available free base (CAS 374795-53-6) is listed at 95% purity by multiple vendors, indicative of a technical-grade intermediate that may contain structurally related impurities . TFA salt formation, typically accompanied by recrystallization, generally yields higher chromatographic purity (often ≥98% by HPLC) due to enhanced crystallinity and the removal of non-basic impurities. While an exact purity certificate for the TFA salt batch must be obtained from the supplier, the counterion-assisted purification advantage is well established for piperazine derivatives [1].

chemical purity recrystallization procurement specification

Derivatization Versatility: Unsubstituted 4-Position vs. Pre-Functionalized Analogs

Unlike pre-functionalized analogs such as 4-(furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one (reported selective CDK2 inhibitor, CAS 2310125-14-3) [1] or 4-(1-methyl-1H-pyrazol-4-yl)sulfonyl derivative (CAS 2320176-78-9), the target compound bears a free NH at the 4-position. This enables direct, divergent derivatization via acylation, sulfonylation, reductive amination, or urea formation without requiring deprotection steps. In head-to-head synthetic efficiency, the TFA salt's enhanced solubility in organic solvents (e.g., DMF, DCM) versus the free base can improve reaction yields for amide coupling by 10-25% based on class-level piperazine salt reactivity comparisons [2].

synthetic intermediate SAR exploration chemical proteomics

High-Value Application Scenarios for 1-(1,3-Thiazol-2-yl)piperazin-2-one TFA Salt (CAS 2319718-83-5)


Kinase Inhibitor Lead Generation via FBDD

The thiazole-piperazinone core is a validated kinase hinge-binding motif. The TFA salt's aqueous solubility enables direct screening at 100-500 µM in fragment-based drug discovery (FBDD) assays without DMSO interference, a documented limitation of the free base. Hits can be rapidly elaborated at the 4-position to probe selectivity pockets [1].

Parallel Library Synthesis for CNS GPCR Targets

The scaffold's CNS multiparameter profile (MW <300, tPSA 73.5 Ų, HBD 1, HBA 4, XLogP3 ~0) [1] coupled with the TFA salt's solubility supports parallel amide library synthesis targeting serotonin or dopamine receptor subtypes. The free 4-NH eliminates protecting-group manipulation, enabling 96-well plate acylation directly [2].

Antimicrobial SAR Program Intermediate

Thiazole-piperazine hybrids have demonstrated antimicrobial activity through DNA gyrase inhibition. The TFA salt's enhanced purity profile reduces the risk of confounding cytotoxicity from impurities, a critical requirement for minimum inhibitory concentration (MIC) determination against Gram-positive bacterial strains [3].

Chemical Proteomics Probe Synthesis

The bifunctional nature of the scaffold (thiazole for target engagement, piperazinone for linker attachment) makes the TFA salt an ideal starting point for synthesizing affinity-based protein profiling (AfBPP) probes. The counterion's volatility facilitates removal during HPLC purification, yielding linker-functionalized probes with minimal residual TFA [2].

Quote Request

Request a Quote for 1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.